Comparative Lipophilicity: Target Compound vs. N‑Dodecylphthalimide
The ester linkage in 1,3‑dioxoisoindolin‑2‑yl dodecanoate confers a higher calculated octanol–water partition coefficient (LogP) relative to its direct N‑alkyl analog, N‑dodecylphthalimide. While no experimental LogP is available for the target compound, the computed value for a closely related N‑acyloxyphthalimide (C₂₂H₂₃NO₄) is 4.0 [1]. In contrast, N‑dodecylphthalimide (C₂₀H₂₉NO₂) exhibits an experimental LogP of 5.14 [2]. The presence of the ester oxygen in the target compound is expected to increase polarity, reducing LogP compared to the purely hydrophobic dodecyl group, thereby offering distinct membrane permeability and solubility profiles relevant for both biological assays and formulation.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted ~4.0 (based on structurally similar N‑acyloxyphthalimide) [1] |
| Comparator Or Baseline | N‑Dodecylphthalimide (CAS 27646-77-1): Experimental LogP = 5.14 [2] |
| Quantified Difference | ΔLogP ≈ –1.1 (target less lipophilic) |
| Conditions | Octanol–water partition; computational prediction (ALOGPS) for target, experimental determination for comparator. |
Why This Matters
A lower LogP indicates reduced hydrophobicity, which can improve aqueous solubility and reduce non‑specific binding in biological assays, directly impacting compound selection for in vitro screening or formulation development.
- [1] ChemSrc. N‑Acyloxyphthalimide (CAS 118334-80-8). LogP data. View Source
- [2] ChemSrc. N‑Dodecylphthalimide (CAS 27646-77-1). Experimental LogP. View Source
